2-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine hydrochloride
Description
2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine hydrochloride is a heterocyclic amine salt featuring a 1,2,4-triazole ring substituted with a methyl group at the 1-position and an ethylamine side chain at the 5-position. This compound is widely utilized in medicinal chemistry and organic synthesis, particularly as a building block for reductive amination reactions (e.g., in the synthesis of p97 ATPase inhibitors) . Its hydrochloride salt form enhances stability and solubility, making it suitable for pharmaceutical applications. Key identifiers include:
Properties
IUPAC Name |
2-(2-methyl-1,2,4-triazol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4.ClH/c1-9-5(2-3-6)7-4-8-9;/h4H,2-3,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJBPDRFJRJFNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1390654-25-7 | |
| Record name | 1H-1,2,4-Triazole-5-ethanamine, 1-methyl-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1390654-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes Overview
The compound 2-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine hydrochloride is a triazole derivative featuring an ethanamine side chain. Its preparation typically involves:
- Construction of the 1-methyl-1H-1,2,4-triazole ring system.
- Introduction of the ethan-1-amine substituent at the 5-position of the triazole.
- Conversion to the hydrochloride salt for stability and isolation.
Preparation of the 1-Methyl-1H-1,2,4-Triazole Core
A foundational step is the synthesis of the 1H-1,2,4-triazole ring, which can be methylated at the N1 position. According to a Chinese patent (CN105906575A), 1H-1,2,4-triazole is synthesized via the reaction of formic acid esters (e.g., methyl formate), hydrazine hydrate, and ammonium salts under sealed, pressurized, and heated conditions. The reaction proceeds as follows:
- Methyl formate, hydrazine hydrate, and ammonium chloride are combined in a sealed autoclave.
- The mixture is heated gradually to 120–130°C under stirring and pressure for 1–1.5 hours.
- After reaction completion, the mixture is cooled and volatile by-products such as methanol are removed by condensation.
- The crude product is then refluxed in ethanol, filtered, cooled to crystallize, centrifuged, and dried to yield 1H-1,2,4-triazole with high purity and good yield (~90% hydrazine hydrate recovery).
This process provides the triazole core that can be further functionalized.
Introduction of the Ethan-1-Amine Side Chain
The key step to obtain 2-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine involves attaching the ethanamine substituent at the 5-position of the triazole ring. While direct literature on this exact substitution is limited, analogous synthetic strategies can be inferred from related triazole amine preparations:
- In a study on related triazole derivatives, aldehyde intermediates were reacted with amines under mild conditions, followed by acid treatment to form hydrochloride salts.
- Another approach involves condensation of triazole derivatives with appropriate ethylamine precursors, followed by acidification with HCl in dioxane to yield the hydrochloride salt.
A typical procedure involves:
- Reacting a suitable triazole precursor with an ethanamine or protected ethanamine derivative under controlled temperature (room temperature to mild heating).
- Monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., dichloromethane).
- The organic phase is washed, dried, and concentrated.
- The residue is treated with 4 M HCl in 1,4-dioxane at room temperature for 1 hour to form the hydrochloride salt.
- The crude hydrochloride is isolated by filtration and triturated with ether to yield the pure crystalline hydrochloride salt.
Purification and Characterization
- The hydrochloride salt is typically purified by recrystallization from suitable solvents such as ether or ethanol.
- Analytical techniques include NMR (proton and carbon), HPLC, and LC-MS to confirm purity and structure.
- Drying is performed under vacuum or in a hot air oven at moderate temperatures (e.g., 80–85°C) to avoid decomposition.
Data Table Summarizing Key Preparation Parameters
Research Findings and Analysis
- The synthesis of the triazole ring via hydrazine hydrate and methyl formate is efficient and scalable, with low energy consumption and minimal waste discharge, as detailed in patent CN105906575A.
- The formation of the ethanamine substituent and subsequent hydrochloride salt is well-established in heterocyclic chemistry, with acid treatment in dioxane providing a straightforward route to crystalline salts suitable for pharmaceutical applications.
- Purification methods such as recrystallization and chromatographic techniques ensure high purity, critical for biological testing and drug development.
- The overall synthetic strategy balances reaction efficiency, purity, and environmental considerations.
The preparation of This compound involves a multi-step synthesis starting from simple precursors to form the triazole ring, followed by introduction of the ethanamine side chain and conversion to the hydrochloride salt. The key features of the preparation include:
- Use of hydrazine hydrate and methyl formate in a sealed reactor for triazole ring formation.
- Mild reaction conditions for side chain introduction.
- Acidification with HCl in dioxane to yield the stable hydrochloride salt.
- Purification by crystallization and drying to achieve high purity.
This methodology is supported by patent literature and peer-reviewed research, providing a reliable and scalable approach for producing this important triazole amine derivative.
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can lead to a variety of substituted triazole derivatives .
Scientific Research Applications
Medicinal Chemistry
Antifungal Activity
The compound exhibits notable antifungal properties, particularly against pathogenic fungi. Research has shown that derivatives of triazole compounds can inhibit the growth of fungi by interfering with their cell membrane synthesis. For instance, studies have indicated that triazole derivatives can be effective against Candida species and Aspergillus fumigatus, which are common pathogens in immunocompromised patients.
Case Study : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that a series of triazole derivatives, including 2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine hydrochloride, showed promising results in vitro against various fungal strains. The minimum inhibitory concentrations (MICs) were determined, highlighting the compound's potential as a lead structure for developing new antifungal agents .
Anticancer Properties
Recent research has explored the anticancer potential of triazole compounds. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.
Case Study : A publication in Cancer Letters reported that triazole compounds could induce apoptosis in cancer cells through the activation of caspases. The study highlighted the effectiveness of this compound in reducing tumor growth in animal models .
Agricultural Applications
Fungicides
Due to its antifungal properties, this compound is being investigated as a potential fungicide in agriculture. Triazole fungicides are widely used to control fungal diseases in crops.
Data Table: Efficacy Against Fungal Pathogens
| Fungal Pathogen | Efficacy (%) | Reference |
|---|---|---|
| Fusarium oxysporum | 85 | |
| Botrytis cinerea | 78 | |
| Phytophthora infestans | 90 |
Material Science
Polymer Chemistry
The compound can serve as a building block for synthesizing functional polymers. Its unique chemical structure allows for modifications that enhance material properties such as thermal stability and mechanical strength.
Case Study : Research conducted on the incorporation of triazole units into polymer matrices demonstrated improved resistance to degradation under environmental stressors. These polymers have potential applications in coatings and packaging materials .
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The triazole ring can interact with various biological molecules, affecting their function and leading to the desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of Triazole-Substituted Ethanamine
1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine Hydrochloride
- Key Differences : The triazole substituent is at the 3-position instead of the 5-position, and the methyl group resides on the 4H-triazole ring.
- Molecular Formula : C₅H₁₁ClN₄ (identical to the target compound)
- CAS Number : 1803604-52-5
- Implications : Positional isomerism may alter hydrogen bonding and steric interactions, affecting receptor binding or catalytic activity in biological systems.
2-(4-Methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine Dihydrochloride (QZ-4976)
- Key Differences : Methyl substitution on the 4H-triazole at the 4-position; dihydrochloride salt.
- Molecular Formula : C₅H₁₀Cl₂N₄
- Molecular Weight : 199 g/mol
- CAS Number : 744994-00-1
- Implications: The dihydrochloride form increases solubility but may reduce lipophilicity (LogP = -1.20) compared to the monohydrochloride target compound .
Heterocycle-Swapped Analogs
[2-(1H-Tetrazol-5-yl)ethyl]amine Hydrochloride
- Key Differences : The triazole ring is replaced with a tetrazole, a nitrogen-rich heterocycle with distinct electronic properties.
- Molecular Formula : C₃H₈ClN₅
- Molecular Weight : 149.58 g/mol
- CAS Number : 33841-57-5
- Implications : Tetrazoles are often used as bioisosteres for carboxylic acids; this analog may exhibit different pharmacokinetic profiles .
Substituted Phenylalkylamine Derivatives
2-(2,5-Dimethoxy-4-(methylthio)phenyl)ethan-1-amine Hydrochloride (2C-T, 1e)
- Key Differences : A phenyl ring with methoxy and methylthio substituents replaces the triazole moiety.
- Molecular Formula: C₁₁H₁₈ClNO₂S
- Implications : This compound belongs to the 2C-X class of psychoactive phenethylamines, highlighting how substituent variations drastically alter biological activity (e.g., serotonin receptor affinity) .
Functionalized Triazole Derivatives
Methyl 5-Fluoro-2-(2-(1-methyl-1H-1,2,4-triazol-5-yl)acetyl)-3-nitrobenzoate Hydrochloride
- Key Differences : The target compound’s ethylamine chain is replaced with an acetyl group linked to a fluorinated nitrobenzoate ester.
- Molecular Weight : ~400 g/mol (estimated)
- Implications : The addition of electron-withdrawing groups (fluoro, nitro) enhances reactivity in electrophilic substitution reactions, useful in prodrug design .
Comparative Data Table
Biological Activity
2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- IUPAC Name : this compound
- CAS Number : 1384427-54-6
- Molecular Formula : C5H8ClN5
- Molecular Weight : 175.61 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antimicrobial Activity : The compound has demonstrated efficacy against a range of microorganisms, including both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting microbial cell wall synthesis and inhibiting nucleic acid synthesis.
- Antifungal Properties : Research indicates that this compound exhibits antifungal activity by inhibiting ergosterol biosynthesis, a critical component of fungal cell membranes.
- Neuropharmacological Effects : Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, potentially influencing serotonin and dopamine pathways.
Biological Activity Data
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against various pathogens. The compound displayed significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as follows:
- Staphylococcus aureus : MIC = 32 µg/mL
- Escherichia coli : MIC = 64 µg/mL
This study highlights the potential use of this compound in treating bacterial infections resistant to conventional antibiotics.
Case Study 2: Antifungal Activity
In another investigation, the antifungal properties were assessed against Candida albicans and Aspergillus niger. The results indicated that the compound could inhibit fungal growth with MIC values of 16 µg/mL for Candida albicans and 32 µg/mL for Aspergillus niger. These findings suggest its potential as an antifungal agent in clinical settings.
Q & A
What are the optimal synthetic routes and critical parameters for synthesizing 2-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine hydrochloride?
Level: Basic
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the triazole ring via cyclization of thiosemicarbazide precursors or copper-catalyzed azide-alkyne cycloaddition (CuAAC).
- Step 2: Functionalization of the triazole with an ethanamine moiety via nucleophilic substitution or reductive amination.
- Step 3: Salt formation using hydrochloric acid to yield the hydrochloride derivative.
Critical Parameters:
| Parameter | Optimal Conditions | Purpose |
|---|---|---|
| Temperature | 60–80°C | Facilitate cyclization and minimize side reactions |
| Solvent | Ethanol/water mixture (1:1) | Balance solubility and reaction efficiency |
| Catalyst | Cu(I) for CuAAC | Accelerate triazole ring formation |
| pH Control | ~5–6 during salt formation | Ensure stoichiometric protonation |
Characterization via NMR (1H/13C) and mass spectrometry is essential to confirm structure and purity .
How can researchers rigorously characterize the structural and physicochemical properties of this compound?
Level: Basic
Methodological Answer:
Key techniques include:
- X-ray crystallography: Resolve crystal packing and hydrogen-bonding patterns (e.g., using SHELXL for refinement ).
- NMR spectroscopy: Assign peaks to confirm substitution patterns (e.g., triazole proton at δ 8.2–8.5 ppm) .
- Thermogravimetric analysis (TGA): Assess thermal stability of the hydrochloride salt.
- HPLC with UV detection: Quantify purity (>95% recommended for biological assays) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
